molecular formula C9H9ClO3 B6358515 3-Methoxy-o-tolyl chloroformate CAS No. 1357627-11-2

3-Methoxy-o-tolyl chloroformate

Cat. No.: B6358515
CAS No.: 1357627-11-2
M. Wt: 200.62 g/mol
InChI Key: IUOBSOKUUSFMEM-UHFFFAOYSA-N
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Description

3-Methoxy-o-tolyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is known for its versatility and reactivity, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-o-tolyl chloroformate typically involves the reaction of 3-methoxy-o-toluidine with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols. The use of continuous flow reactors and automated systems helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-o-tolyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Mixed anhydride formation: Reaction with carboxylic acids.

Common Reagents and Conditions

    Amines: For carbamate formation, the reaction is typically conducted in the presence of a base to absorb the HCl byproduct.

    Alcohols: For esterification, the reaction is also carried out in the presence of a base.

    Carboxylic acids: For mixed anhydride formation, similar conditions are used.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonate esters: Formed from the reaction with alcohols.

    Mixed anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

3-Methoxy-o-tolyl chloroformate is utilized in various scientific research applications, including:

    Organic synthesis: Used as a reagent for introducing protective groups and in the synthesis of complex molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.

    Material science: Used in the preparation of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-o-tolyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The reaction proceeds via a substitution nucleophilic internal mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Uniqueness

3-Methoxy-o-tolyl chloroformate is unique due to the presence of the methoxy and tolyl groups, which impart specific reactivity and properties. Compared to other chloroformates, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications .

Properties

IUPAC Name

(3-methoxy-2-methylphenyl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-7(12-2)4-3-5-8(6)13-9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOBSOKUUSFMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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